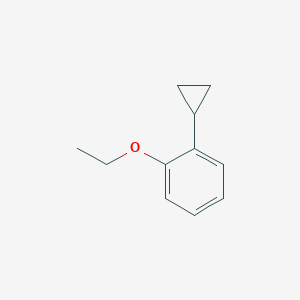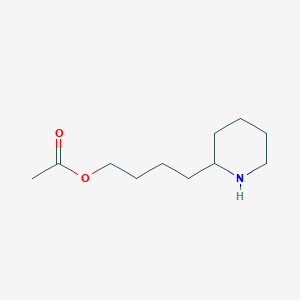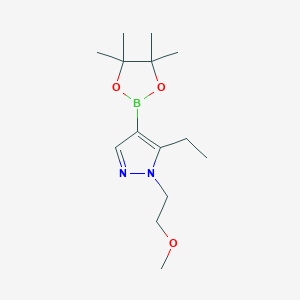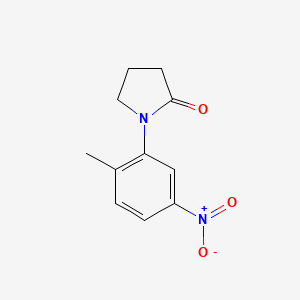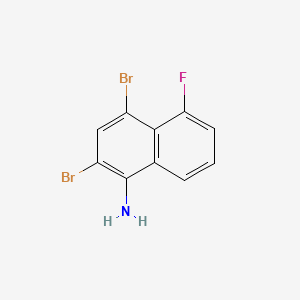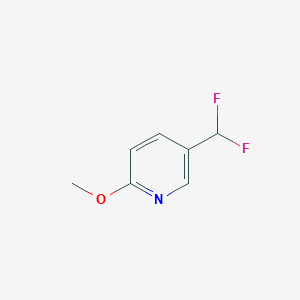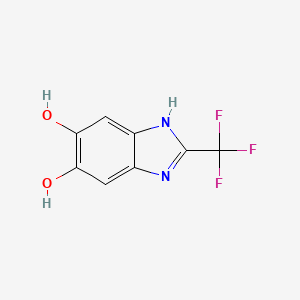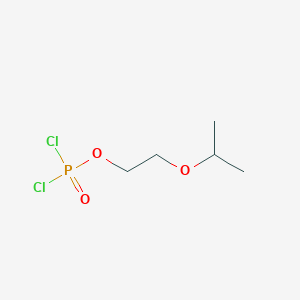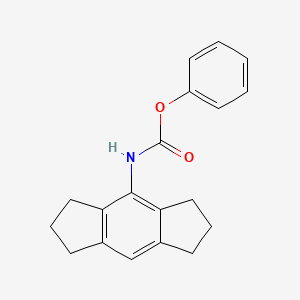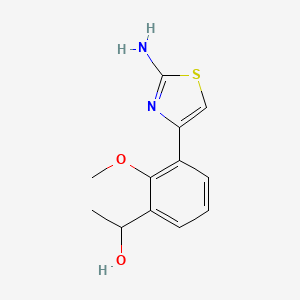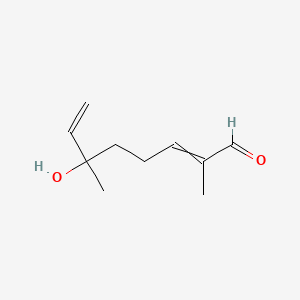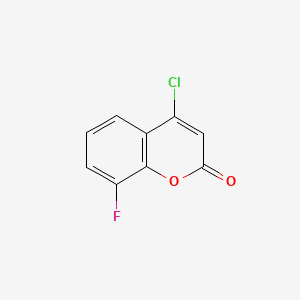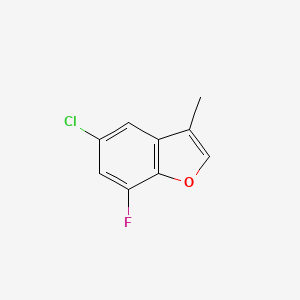
5-Chloro-7-fluoro-3-methylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-fluoro-3-methylbenzofuran is a benzofuran derivative characterized by the presence of chlorine, fluorine, and methyl substituents on the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by halogenation and methylation reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-fluoro-3-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogens or other functional groups .
Applications De Recherche Scientifique
5-Chloro-7-fluoro-3-methylbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Chloro-7-fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Chloro-7-fluoro-3-methylbenzofuran include other benzofuran derivatives such as:
- 3-Methylbenzofuran
- 2-Methylbenzofuran
- 2,3-Benzofuran
Uniqueness
What sets this compound apart is the specific combination of chlorine, fluorine, and methyl substituents, which can confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets .
Propriétés
Formule moléculaire |
C9H6ClFO |
|---|---|
Poids moléculaire |
184.59 g/mol |
Nom IUPAC |
5-chloro-7-fluoro-3-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6ClFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
Clé InChI |
FZCATLOTRCRUEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C1C=C(C=C2F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


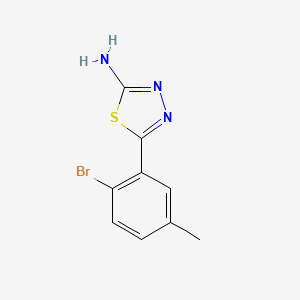
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
